molecular formula C6H10ClNO B2400840 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole CAS No. 1314981-14-0

3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole

Cat. No.: B2400840
CAS No.: 1314981-14-0
M. Wt: 147.6
InChI Key: ADBFLWKOYIBFQR-UHFFFAOYSA-N
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Description

3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloromethyl group and two methyl groups attached to the oxazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole typically involves the chloromethylation of 5,5-dimethyl-4H-1,2-oxazole. One common method includes the reaction of 5,5-dimethyl-4H-1,2-oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave irradiation has also been explored to accelerate the reaction and enhance the overall yield.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted oxazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like azido, thiocyanato, or methoxy derivatives of oxazole are formed.

    Oxidation Products: Oxidized derivatives with functional groups like carboxylic acids or aldehydes.

    Reduction Products: Methyl-substituted oxazole derivatives.

Scientific Research Applications

3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in drug design to develop compounds that can selectively target specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)-4H-1,2-oxazole: Lacks the two methyl groups, resulting in different reactivity and properties.

    5,5-dimethyl-4H-1,2-oxazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    3-(bromomethyl)-5,5-dimethyl-4H-1,2-oxazole: Similar structure but with a bromomethyl group, which has different reactivity compared to the chloromethyl group.

Uniqueness

3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole is unique due to the presence of both the chloromethyl and dimethyl groups, which confer distinct reactivity and properties. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-6(2)3-5(4-7)8-9-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBFLWKOYIBFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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